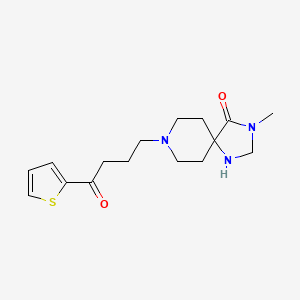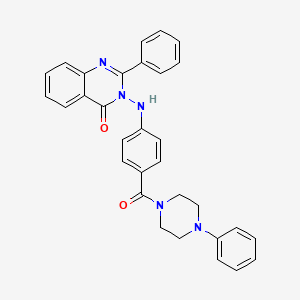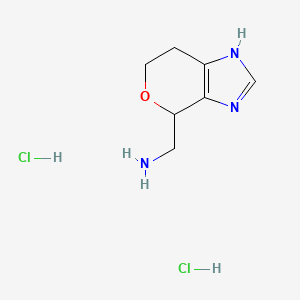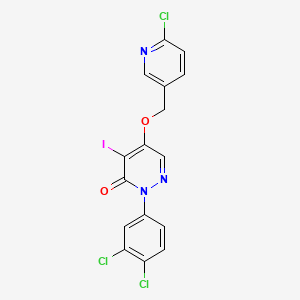
3(2H)-Pyridazinone, 5-((6-chloro-3-pyridinyl)methoxy)-2-(3,4-dichlorophenyl)-4-iodo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3(2H)-Pyridazinone, 5-((6-chloro-3-pyridinyl)methoxy)-2-(3,4-dichlorophenyl)-4-iodo- is a complex organic compound that belongs to the pyridazinone family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 5-((6-chloro-3-pyridinyl)methoxy)-2-(3,4-dichlorophenyl)-4-iodo- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyridazinone Core: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.
Introduction of Substituents: The chloropyridinyl, dichlorophenyl, and iodo groups are introduced through various substitution reactions, often using halogenation reagents and catalysts.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This can include:
Catalysis: Using metal catalysts to facilitate specific reactions.
Purification: Employing techniques like recrystallization and chromatography to purify the final product.
化学反应分析
Types of Reactions
3(2H)-Pyridazinone, 5-((6-chloro-3-pyridinyl)methoxy)-2-(3,4-dichlorophenyl)-4-iodo- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Employing reducing agents to remove oxygen or add hydrogen.
Substitution: Halogenation and other substitution reactions to modify the substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3(2H)-Pyridazinone, 5-((6-chloro-3-pyridinyl)methoxy)-2-(3,4-dichlorophenyl)-4-iodo- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
相似化合物的比较
Similar Compounds
3(2H)-Pyridazinone, 5-((6-chloro-3-pyridinyl)methoxy)-2-(3,4-dichlorophenyl)-4-bromo-: Similar structure with a bromine atom instead of iodine.
3(2H)-Pyridazinone, 5-((6-chloro-3-pyridinyl)methoxy)-2-(3,4-dichlorophenyl)-4-fluoro-: Similar structure with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 3(2H)-Pyridazinone, 5-((6-chloro-3-pyridinyl)methoxy)-2-(3,4-dichlorophenyl)-4-iodo- may confer unique properties, such as increased molecular weight and specific reactivity patterns, distinguishing it from its analogs.
属性
CAS 编号 |
122322-24-1 |
|---|---|
分子式 |
C16H9Cl3IN3O2 |
分子量 |
508.5 g/mol |
IUPAC 名称 |
5-[(6-chloropyridin-3-yl)methoxy]-2-(3,4-dichlorophenyl)-4-iodopyridazin-3-one |
InChI |
InChI=1S/C16H9Cl3IN3O2/c17-11-3-2-10(5-12(11)18)23-16(24)15(20)13(7-22-23)25-8-9-1-4-14(19)21-6-9/h1-7H,8H2 |
InChI 键 |
LYMZTNSDZXMCIS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1N2C(=O)C(=C(C=N2)OCC3=CN=C(C=C3)Cl)I)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


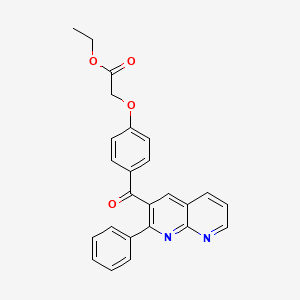
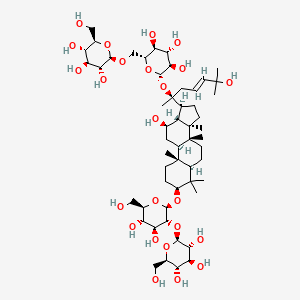

![14-methyl-6-phenyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12738874.png)

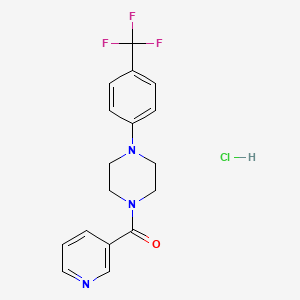
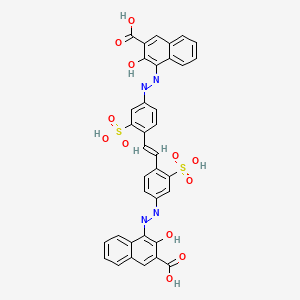
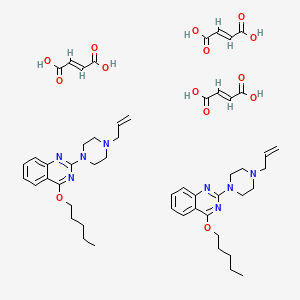
![(2R,7R)-11λ6-thia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadecane 11,11-dioxide](/img/structure/B12738910.png)
